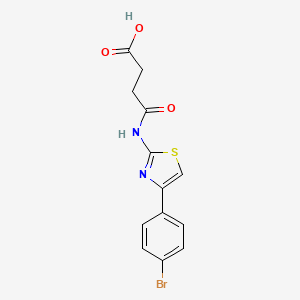
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)furan-2-carboxamide is a complex organic compound with notable applications in various scientific fields. This compound features a furan ring attached to a quinazolinone moiety through a phenyl linker, with a chloro substituent enhancing its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Synthesis: Starting with commercially available 2-methyl-4-oxoquinazoline, undergoes chlorination to introduce the chloro group at the desired position.
Intermediate Formation: The chlorinated quinazoline undergoes nitration, followed by reduction to yield an amino derivative.
Final Coupling: The amino quinazoline derivative is then coupled with furan-2-carboxylic acid under amide-forming conditions, typically using a coupling agent such as EDCI in the presence of a base like DIPEA.
Industrial Production Methods: Industrially, this compound is synthesized using streamlined processes focusing on optimizing yield and purity. These involve:
Batch Processing: Ensuring precise control over reaction conditions and maintaining high purity levels.
Continuous Flow Synthesis: Enhancing efficiency and scalability, minimizing human intervention, and reducing waste production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the methyl group on the quinazoline ring, forming carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions often target the nitro groups (if present) or the carbonyl functionalities within the molecule.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, and other oxidizing agents under acidic or basic conditions.
Reduction: Common reagents include NaBH₄, LiAlH₄, and catalytic hydrogenation using Pd/C.
Substitution: Reagents like NaOEt, LiOH in polar solvents.
Major Products:
Oxidation yields carboxylic acids or aldehydes.
Reduction typically yields amines or alcohols.
Substitution results in functionalized derivatives, introducing groups like OH, NH₂, or OR.
Scientific Research Applications
This compound has a diverse range of applications across several fields:
Chemistry: Used as a building block for synthesizing more complex molecules, and in studying reaction mechanisms.
Biology: Investigated for its potential role in inhibiting specific enzymes or pathways, often in the context of drug discovery.
Medicine: Explored as a potential therapeutic agent, particularly in treating cancers or inflammatory diseases due to its ability to interact with specific biological targets.
Industry: Employed in creating specialty chemicals or advanced materials owing to its unique reactivity profile.
Mechanism of Action
The compound exerts its effects through a combination of binding to molecular targets and modulating biochemical pathways:
Molecular Targets: Often targets kinases or other enzymes involved in cellular signaling or metabolic pathways.
Pathways Involved: It may interfere with signaling pathways crucial for cell proliferation, apoptosis, or inflammatory responses, making it a candidate for therapeutic development.
Comparison with Similar Compounds
N-(2-chlorophenyl)-furan-2-carboxamide: Shares structural similarities but lacks the quinazolinone moiety.
2-methyl-4-oxoquinazoline derivatives: Similar quinazolinone core but different substituents impacting reactivity and application.
Uniqueness:
The unique combination of a chloro-substituted quinazolinone with a furan carboxamide confers distinctive reactivity, allowing for more diverse chemical transformations and broader application potential.
Ready to dive deeper into any part of this?
Properties
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3/c1-12-22-16-6-3-2-5-14(16)20(26)24(12)13-8-9-15(21)17(11-13)23-19(25)18-7-4-10-27-18/h2-11H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILPJTOJGQCODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(Oxolan-3-ylmethyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2789983.png)


![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2789988.png)

![N-(1-cyanocyclobutyl)-N,3,5-trimethyl-4-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2789991.png)
![5-[(4-bromophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2789994.png)


![2-(4-Fluorophenyl)-4-piperazin-1-ylpyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B2789998.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylbenzamide](/img/structure/B2789999.png)
![N-(4-acetamidophenyl)-2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2790002.png)

![5-(furan-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2790005.png)
